![molecular formula C16H22N2O3S B4117221 ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate](/img/structure/B4117221.png)
ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate
Overview
Description
Ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate, commonly known as Carbonyl Cyanide 4-(Morpholinyl)phenylhydrazone (CCCP), is a chemical compound that is widely used in scientific research. CCCP is a potent mitochondrial uncoupler that has been used to study the mechanism of action of mitochondria, which are the powerhouse of the cell.
Mechanism of Action
Ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate acts as a protonophore, which means that it allows protons to move across the inner mitochondrial membrane without being coupled to ATP synthesis. ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate is lipophilic and can penetrate the mitochondrial membrane, where it binds to the proton gradient and dissipates it. This leads to an increase in oxygen consumption and a decrease in ATP production. ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate also uncouples the electron transport chain from ATP synthesis by disrupting the coupling between the proton gradient and the ATP synthase.
Biochemical and Physiological Effects:
ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate has been shown to have a number of biochemical and physiological effects. It increases oxygen consumption and decreases ATP production, which can lead to changes in metabolism and oxidative stress. ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate has also been shown to induce apoptosis, which is a form of programmed cell death. ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate can also affect the mitochondrial membrane potential, which can lead to changes in mitochondrial function.
Advantages and Limitations for Lab Experiments
Ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate has several advantages for lab experiments. It is a potent mitochondrial uncoupler that can be used to study the mechanism of action of mitochondria. ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate is also relatively easy to synthesize and purify. However, ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate also has limitations. It is toxic and can induce cell death, which can limit its use in certain experiments. ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate can also affect the mitochondrial membrane potential, which can lead to changes in mitochondrial function.
Future Directions
There are several future directions for the use of ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate in scientific research. ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate can be used to study the effects of mitochondrial uncoupling on metabolism, oxidative stress, and cell death. ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate can also be used to study the role of mitochondria in aging and disease. Future research could also focus on developing new mitochondrial uncoupling agents that are less toxic and more specific than ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate.
Conclusion:
In conclusion, ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate is a potent mitochondrial uncoupler that has been widely used in scientific research. ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate can be synthesized by reacting 4-amino benzoic acid ethyl ester with thionyl chloride to form ethyl 4-chlorobenzoate, which is then reacted with 2,6-dimethylmorpholine and thiocarbonyldiimidazole to form ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate. ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate has been used to study the mechanism of action of mitochondria, the effects of mitochondrial uncoupling on metabolism, oxidative stress, and cell death. ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate has several advantages for lab experiments, but also has limitations due to its toxicity. Future research could focus on developing new mitochondrial uncoupling agents that are less toxic and more specific than ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate.
Scientific Research Applications
Ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate has been widely used in scientific research to study the mechanism of action of mitochondria. Mitochondria are responsible for producing ATP, which is the energy currency of the cell. ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate uncouples the electron transport chain from ATP synthesis, which leads to the dissipation of the proton gradient across the inner mitochondrial membrane. This, in turn, leads to an increase in oxygen consumption and a decrease in ATP production. ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate has been used to study the effects of mitochondrial uncoupling on metabolism, oxidative stress, and cell death.
properties
IUPAC Name |
ethyl 4-[(2,6-dimethylmorpholine-4-carbothioyl)amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-4-20-15(19)13-5-7-14(8-6-13)17-16(22)18-9-11(2)21-12(3)10-18/h5-8,11-12H,4,9-10H2,1-3H3,(H,17,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDFNCVJPVRYBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CC(OC(C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[(2,6-dimethylmorpholin-4-yl)carbonothioyl]amino}benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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